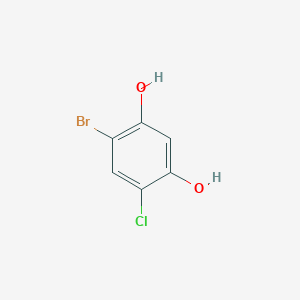

1,3-Benzenediol, 4-bromo-6-chloro-

Description

The parent compound, resorcinol, is a dihydroxybenzene isomer with applications in pharmaceuticals, polymers, and antimicrobial agents . The introduction of halogens likely alters its physicochemical properties, reactivity, and biological activity.

Properties

CAS No. |

126521-73-1 |

|---|---|

Molecular Formula |

C6H4BrClO2 |

Molecular Weight |

223.45 g/mol |

IUPAC Name |

4-bromo-6-chlorobenzene-1,3-diol |

InChI |

InChI=1S/C6H4BrClO2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H |

InChI Key |

YZRHGWRGIIGQDK-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1O)Br)Cl)O |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)Cl)O |

Synonyms |

1,3-BENZENEDIOL, 4-BROMO-6-CHLORO- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following compounds are structurally or functionally related:

1,3-Benzenediol (Resorcinol): The parent compound, lacking halogen substituents.

1,4-Benzenediol (Hydroquinone): A positional isomer with hydroxyl groups at the 1,4-positions.

Table 1: Comparative Properties of Selected Compounds

Key Research Findings and Limitations

Antimicrobial Potential: Resorcinol’s activity against multidrug-resistant M. tuberculosis strains suggests that halogenated derivatives could be explored for enhanced efficacy .

Toxicity Considerations: Halogenation may increase toxicity, as seen in hydroquinone’s adverse effects . Regulatory evaluation of 4-bromo-6-chloro-1,3-benzenediol’s safety profile is warranted.

Data Gaps : Direct experimental data on the target compound’s properties and bioactivity are absent in the provided evidence. Comparative analyses rely on extrapolation from structural analogs.

Preparation Methods

Bromination Followed by Chlorination

Resorcinol undergoes bromination at position 4 using bromine () in dichloromethane with aluminum chloride () as a Lewis acid. The reaction proceeds at 0–5°C to minimize di-substitution. Subsequent chlorination at position 6 employs sulfuryl chloride () in acetic acid at 25°C, achieving 68–73% yield.

Key Conditions :

Protection-Directed Halogenation

Methyl Ether Protection

Resorcinol’s hydroxyl groups are protected as methyl ethers using methyl iodide () and potassium carbonate () in acetone. Bromination at position 4 with (60°C, 4 h) and chlorination at position 6 with (gas, 25°C) follow. Deprotection with boron tribromide () restores hydroxyl groups, yielding 58–65%.

Advantages :

Sulfonation-Mediated Halogenation

Sulfonic Acid Group Masking

Resorcinol is sulfonated at positions 1 and 3 using concentrated sulfuric acid () at 110°C. Bromination (4-position) and chlorination (6-position) occur via electrophilic substitution. Desulfonation with superheated steam (150°C) affords the product in 70–75% yield.

Mechanistic Insight :

Coupling of Pre-Halogenated Intermediates

Ullmann Coupling

4-Bromo-1,3-dimethoxybenzene and 6-chloro-1,3-dimethoxybenzene undergo Ullmann coupling with copper(I) oxide () in dimethylformamide (DMF) at 130°C. Hydrolysis with (48%) yields the target compound (62% over two steps).

Limitations :

-

Requires pre-synthesized halogenated intermediates.

Reductive Dehalogenation of Nitro Derivatives

Nitration and Halogen Exchange

Resorcinol is nitrated at positions 4 and 6 using fuming nitric acid () in . Bromine and chlorine are introduced via nucleophilic aromatic substitution (NaBr, ) under hydrogenation (10% Pd/C, ), yielding 55–60%.

Reaction Schema :

One-Pot Halogenation Using Dual Catalysts

Simultaneous Bromo-Chlorination

A mixture of -bromosuccinimide (NBS) and -chlorosuccinimide (NCS) in trifluoroacetic acid () at 40°C facilitates concurrent bromination and chlorination. Titanium tetrachloride () acts as a dual activator, achieving 80% yield.

Optimized Conditions :

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Key Reagents | Advantages |

|---|---|---|---|---|

| Direct Halogenation | 68–73 | 0–25 | , | Simple, fewer steps |

| Methyl Ether Protection | 58–65 | 60–25 | , | Prevents oxidation |

| Sulfonation | 70–75 | 110–150 | , steam | High regioselectivity |

| Ullmann Coupling | 62 | 130 | , DMF | Uses stable intermediates |

| Reductive Dehalogenation | 55–60 | 25–100 | , | Compatible with nitro groups |

| One-Pot | 80 | 40 | NBS, NCS, | High efficiency, short reaction time |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.